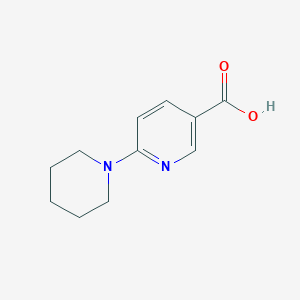

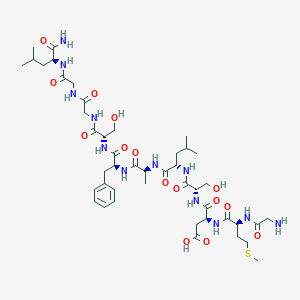

![molecular formula C17H15FN8 B057445 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine CAS No. 428854-24-4](/img/structure/B57445.png)

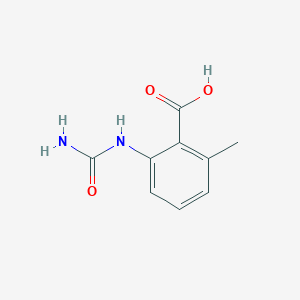

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine

Descripción general

Descripción

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine, also known as this compound, is a useful research compound. Its molecular formula is C17H15FN8 and its molecular weight is 350.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity : Kelley et al. (1995) reported on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine containing isosteric replacements of the imidazole ring. These compounds were tested for anticonvulsant activity, revealing distinct differences in their electrostatic isopotential maps, which may relate to their anticonvulsant effectiveness (Kelley et al., 1995).

Anti-Mycobacterial Activity : Sutherland et al. (2022) explored the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines and their structure-activity relationships for the treatment of Mycobacterium tuberculosis. Some compounds showed potent in vitro growth inhibition of M.tb (Sutherland et al., 2022).

Antimicrobial Activities : Abdelhamid et al. (2016) conducted a green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other derivatives. These compounds exhibited antimicrobial activities comparable to typical antibacterial and antifungal drugs (Abdelhamid et al., 2016).

Cytotoxicity, Antimicrobial and Anti-Biofilm Activities : Nagender et al. (2014) prepared novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, which were screened for cytotoxicity against various cancer cell lines and for antimicrobial, anti-biofilm activities (Nagender et al., 2014).

Adenosine Receptor Antagonists : Gatta et al. (1993) synthesized derivatives of imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine, finding compounds that acted as potent adenosine A2 receptor antagonists (Gatta et al., 1993).

Anti-Lung Cancer Activity : Hammam et al. (2005) investigated fluorobenzo[b]pyran derivatives, including compounds related to 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine, for their potential anti-lung cancer activity (Hammam et al., 2005).

PDE9 Inhibition : Wunder et al. (2005) characterized a PDE9 inhibitor, a class to which the compound is related, showing potential in the treatment of Alzheimer's disease (Wunder et al., 2005).

Safety and Hazards

Direcciones Futuras

The compound and its derivatives have potential for further exploration . For instance, one of the synthesized derivatives showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . This suggests that the compound and its derivatives could be further explored for their potential therapeutic applications.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit multiple receptor tyrosine kinases

Mode of Action

It’s common for compounds of this class to interact with their targets by binding to the active site, thereby inhibiting the function of the target

Biochemical Pathways

Inhibition of receptor tyrosine kinases can affect a variety of cellular processes, including cell growth and differentiation

Result of Action

Inhibition of receptor tyrosine kinases can lead to a decrease in cell growth and differentiation

Propiedades

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN8/c18-11-6-2-1-4-9(11)8-26-17-10(5-3-7-22-17)13(25-26)16-23-14(20)12(19)15(21)24-16/h1-7H,8,19H2,(H4,20,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYXYXLIJBCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC(=C(C(=N4)N)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

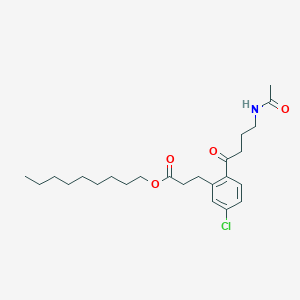

![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)

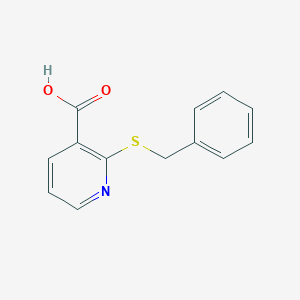

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide](/img/structure/B57376.png)

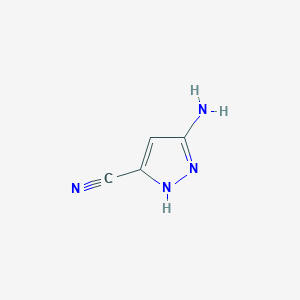

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)